![molecular formula C25H20N2O4S2 B12150255 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12150255.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of benzothiazole, thiophene, and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrolidine Ring: This involves the reaction of an appropriate diketone with an amine, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly for its potential to interact with specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
What sets (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure features a pyrrolidine core along with various functional groups that enhance its reactivity and selectivity in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
Core Structure | Pyrrolidine ring |
Functional Groups | Benzothiazole moiety, hydroxy(thiophen-2-yl)methylidene group, methoxyphenyl group |
Molecular Formula | C₁₈H₁₈N₂O₃S |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with benzothiazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate potent activity against various bacterial strains. The compound may follow this trend due to the structural similarities that allow for effective interaction with microbial targets.
- Mechanism of Action : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies : In a study evaluating similar benzothiazole derivatives, compounds showed MIC values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy. Research on related structures has indicated that they can inhibit cell proliferation across various cancer cell lines.
- Cell Proliferation Inhibition : Compounds similar to this one have been reported to stop the proliferation of cancer cells effectively in both 2D and 3D culture systems.
- Mechanism of Action : The antitumor activity may involve binding to DNA and disrupting replication processes or inducing apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
Structural Feature | Influence on Activity |
---|---|
Benzothiazole Moiety | Enhances antimicrobial and antitumor activity due to electron-withdrawing properties |
Hydroxy Group | Increases solubility and potential for hydrogen bonding with biological targets |
Methoxyphenyl Group | Modulates lipophilicity and can enhance cellular uptake |
Properties
Molecular Formula |
C25H20N2O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S2/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-6-8-16(31-3)9-7-15)19(23(29)24(27)30)22(28)17-5-4-10-32-17/h4-12,21,29H,1-3H3 |
InChI Key |
UZQNLSRBZYNHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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